Cas no 1805342-03-3 (2-Bromo-4-(difluoromethyl)-6-methoxypyridine-3-carboxylic acid)
2-Bromo-4-(difluoromethyl)-6-methoxypyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-4-(difluoromethyl)-6-methoxypyridine-3-carboxylic acid
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- Inchi: 1S/C8H6BrF2NO3/c1-15-4-2-3(7(10)11)5(8(13)14)6(9)12-4/h2,7H,1H3,(H,13,14)
- InChI Key: KSPBEOVLKPBSJV-UHFFFAOYSA-N
- SMILES: BrC1=C(C(=O)O)C(C(F)F)=CC(=N1)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 242
- XLogP3: 2.3
- Topological Polar Surface Area: 59.4
2-Bromo-4-(difluoromethyl)-6-methoxypyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029059787-1g |
2-Bromo-4-(difluoromethyl)-6-methoxypyridine-3-carboxylic acid |
1805342-03-3 | 97% | 1g |
$1,445.30 | 2022-04-01 |
2-Bromo-4-(difluoromethyl)-6-methoxypyridine-3-carboxylic acid Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 2-Bromo-4-(difluoromethyl)-6-methoxypyridine-3-carboxylic acid
Recent Advances in the Application of 2-Bromo-4-(difluoromethyl)-6-methoxypyridine-3-carboxylic acid (CAS: 1805342-03-3) in Chemical Biology and Pharmaceutical Research
The compound 2-Bromo-4-(difluoromethyl)-6-methoxypyridine-3-carboxylic acid (CAS: 1805342-03-3) has recently emerged as a key intermediate in the synthesis of novel pharmaceutical agents and chemical probes. This heterocyclic scaffold, characterized by its unique substitution pattern, has garnered significant attention due to its potential applications in medicinal chemistry and chemical biology. Recent studies have highlighted its utility in the development of enzyme inhibitors, particularly targeting kinases and other ATP-binding proteins, where the difluoromethyl group plays a crucial role in modulating binding affinity and metabolic stability.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of derivatives of 2-Bromo-4-(difluoromethyl)-6-methoxypyridine-3-carboxylic acid as selective inhibitors of Bruton's tyrosine kinase (BTK), a critical target in autoimmune diseases and B-cell malignancies. The researchers utilized this compound as a starting material to develop a series of covalent inhibitors that showed improved pharmacokinetic properties compared to earlier generations of BTK inhibitors. The presence of the difluoromethyl group was found to significantly enhance membrane permeability while maintaining target engagement.
In chemical biology applications, this compound has proven valuable as a versatile building block for the synthesis of activity-based probes. A recent publication in ACS Chemical Biology (2024) described its use in creating fluorescent probes for monitoring protease activity in live cells. The bromine substituent at the 2-position allows for straightforward functionalization through palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the scaffold for various biological applications.
From a synthetic chemistry perspective, several innovative routes have been developed for the large-scale production of 2-Bromo-4-(difluoromethyl)-6-methoxypyridine-3-carboxylic acid. A notable advancement came from a 2023 Organic Process Research & Development paper that described a continuous flow process for its synthesis, achieving >90% yield with significantly reduced reaction times compared to batch methods. This technological improvement has important implications for the industrial-scale production of pharmaceuticals incorporating this structural motif.
The compound's stability profile has been extensively characterized in recent pharmaceutical development studies. Accelerated stability testing under various conditions (pH, temperature, humidity) has shown that the carboxylic acid moiety remains stable when properly protected, making it suitable for formulation development. However, researchers have noted that the bromine substituent can be labile under strongly reducing conditions, requiring careful consideration during synthetic transformations.
Emerging research suggests potential applications of 2-Bromo-4-(difluoromethyl)-6-methoxypyridine-3-carboxylic acid beyond its current uses. Preliminary data presented at the 2024 American Chemical Society National Meeting indicated its potential as a precursor for PET radiotracer development, with the bromine atom serving as a handle for isotopic exchange with fluorine-18. This could open new avenues in diagnostic imaging for various diseases.
As research continues, the unique physicochemical properties of this compound - particularly the combination of hydrogen bond acceptor/donor capabilities from the carboxylic acid and methoxy groups, along with the lipophilic difluoromethyl moiety - position it as a valuable scaffold for addressing challenging targets in drug discovery. Future directions likely include exploration of its use in PROTACs (proteolysis targeting chimeras) and other targeted protein degradation strategies, where its structural features may offer advantages in ternary complex formation.
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